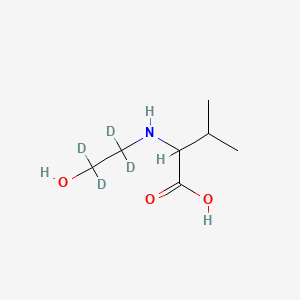

(2R)-3-Amino-2-fluoropropanoic Acid-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-3-Amino-2-fluoropropanoic Acid-13C3” is a stable isotope analogue from the catabolism of the anti-cancer drug 5-Flurouracil . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular formula of “(2R)-3-Amino-2-fluoropropanoic Acid-13C3” is (13C)3H6FNO2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving “(2R)-3-Amino-2-fluoropropanoic Acid-13C3” are not detailed in the search results. It is known to be a catabolic product of 5-Fluorouracil .Physical And Chemical Properties Analysis

“(2R)-3-Amino-2-fluoropropanoic Acid-13C3” appears as a white crystalline solid . Its molecular weight is 110.06 .Aplicaciones Científicas De Investigación

Stereoselective Preparation and Incorporation into Peptides

A study by Yoshinari et al. (2011) detailed the stereoselective preparation of various fluorinated amino acids, including derivatives similar to (2R)-3-Amino-2-fluoropropanoic Acid-13C3. These compounds were incorporated into cyclic peptides and β-peptides, showing potential in creating rigid peptide structures for structural analysis and pharmaceutical applications (Yoshinari et al., 2011).

Biophysical Probes for Protein Studies

Kasireddy et al. (2017) explored fluorinated amino acids as biophysical probes, particularly for studying protein structure and dynamics using 19F NMR spectroscopy. Although focusing on fluorohistidine, this research underlines the broader potential of fluorinated amino acids in elucidating protein behavior and enzyme mechanisms (Kasireddy et al., 2017).

Radiolabeling and Biological Evaluation

Yu et al. (2010) conducted a study on the synthesis, radiolabeling, and biological evaluation of fluorinated amino acids for imaging brain tumors using positron emission tomography (PET). Their findings highlight the importance of fluorinated amino acids in developing novel imaging agents for cancer diagnostics (Yu et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2S)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNRNQELNLWHH-GCCOVPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.062 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-amino-2-fluoropropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B561947.png)

![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)